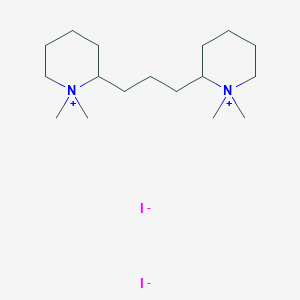
2,2'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two piperidinium rings connected by a propane-1,3-diyl linker, with each piperidinium ring bearing two methyl groups. The compound is further stabilized by the presence of two iodide ions.
Métodos De Preparación
The synthesis of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the piperidinium groups. The resulting product is then treated with iodine to form the diiodide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide involves its interaction with specific molecular targets. The compound is known to interact with ion channels and receptors in biological systems, modulating their activity. This interaction can lead to various physiological effects, including changes in ion flux and neurotransmitter release. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar structure but with pyridinium rings instead of piperidinium rings.
2,2’-(Propane-1,3-diyl)bis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): This compound features a different functional group arrangement but shares the propane-1,3-diyl linker. The uniqueness of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide lies in its specific piperidinium structure and the presence of iodide ions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
109964-96-7 |
|---|---|
Fórmula molecular |
C17H36I2N2 |
Peso molecular |
522.3 g/mol |
Nombre IUPAC |
2-[3-(1,1-dimethylpiperidin-1-ium-2-yl)propyl]-1,1-dimethylpiperidin-1-ium;diiodide |
InChI |
InChI=1S/C17H36N2.2HI/c1-18(2)14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17,3)4;;/h16-17H,5-15H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
BXZVJWCVMJTBEV-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCCC1CCCC2CCCC[N+]2(C)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


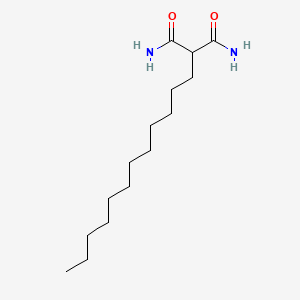
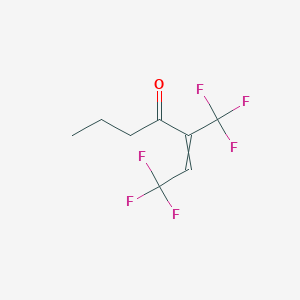
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
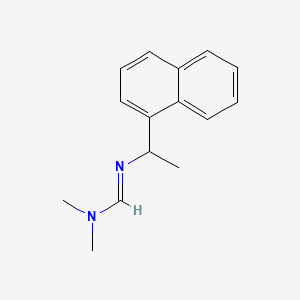
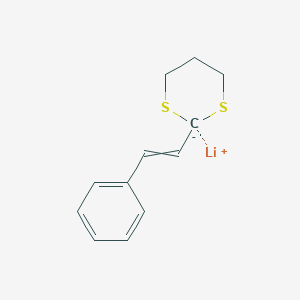
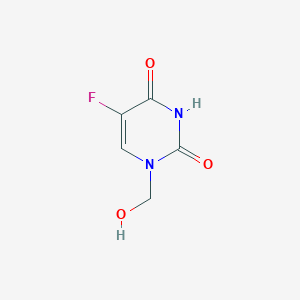
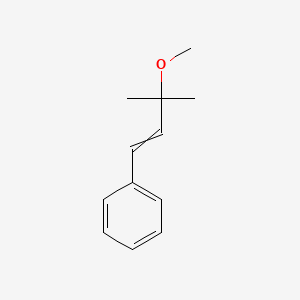
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
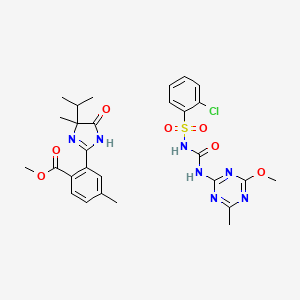

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
